1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
CAS No.: 954696-32-3
Cat. No.: VC6355411
Molecular Formula: C22H27N3O5
Molecular Weight: 413.474
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954696-32-3 |
|---|---|
| Molecular Formula | C22H27N3O5 |
| Molecular Weight | 413.474 |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
| Standard InChI | InChI=1S/C22H27N3O5/c1-4-30-17-7-5-16(6-8-17)25-14-15(11-21(25)26)13-23-22(27)24-19-10-9-18(28-2)12-20(19)29-3/h5-10,12,15H,4,11,13-14H2,1-3H3,(H2,23,24,27) |
| Standard InChI Key | ULGYXJRRBOGYCG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC |
Introduction
Molecular Formula and Weight
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Molecular Formula: C21H26N2O5
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Molecular Weight: Approximately 386.44 g/mol
Functional Groups
The compound features:
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Urea (-NH-C(=O)-NH-) as the central functional group.
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Methoxy (-OCH3) and ethoxy (-OCH2CH3) substituents contributing to its electronic properties.
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A pyrrolidinone ring, which provides rigidity and potential biological activity.
General Synthetic Pathway
The synthesis of this compound typically involves:
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Preparation of intermediates:
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Synthesis of the pyrrolidinone derivative with the 4-ethoxyphenyl substituent.
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Preparation of the 2,4-dimethoxyphenyl isocyanate or related precursor.
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Coupling reaction:
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The pyrrolidinone intermediate is reacted with the isocyanate under controlled conditions to form the urea linkage.
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Purification:
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The final product is purified using recrystallization or chromatographic techniques.
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Reaction Conditions
Common conditions include:
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Solvents such as ethanol or dimethylformamide (DMF).
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Catalysts like triethylamine to facilitate nucleophilic addition reactions.
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Mild temperatures to prevent decomposition of sensitive functional groups.
Medicinal Chemistry
Urea derivatives are widely studied for their biological activities, including:
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Anticancer properties: Ureas with diaryl or heteroaryl substituents have shown antiproliferative effects against various cancer cell lines due to their ability to inhibit kinases or disrupt cellular signaling pathways .
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Enzyme inhibition: Ureas can act as inhibitors for enzymes like urease, which is implicated in diseases such as peptic ulcers and kidney stone formation .
Potential Biological Activity
Although specific studies on this compound were not found in the provided sources, its structural features suggest potential applications in:
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Drug discovery: The combination of methoxy and ethoxy groups may enhance lipophilicity and membrane permeability.
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Enzyme targeting: The pyrrolidinone moiety could interact with specific protein binding sites.
Spectroscopic Techniques
To confirm its structure, standard analytical methods would be employed:
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NMR Spectroscopy: For hydrogen and carbon framework elucidation.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups such as C=O (urea) and C-O (methoxy/ethoxy).
Crystallographic Analysis
X-ray diffraction can provide detailed insights into the three-dimensional arrangement of atoms in the molecule.
Unexplored Biological Activities
Further studies are needed to evaluate:
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The compound’s pharmacokinetics (absorption, distribution, metabolism, excretion).
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Its toxicity profile across different organisms.
Derivative Synthesis
Modifications to the phenyl rings or pyrrolidinone group could yield analogs with enhanced activity or specificity for therapeutic targets.
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